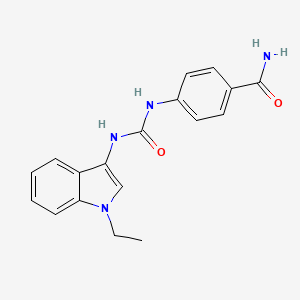4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide
CAS No.: 922850-46-2
Cat. No.: VC7370127
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 922850-46-2 |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.368 |
| IUPAC Name | 4-[(1-ethylindol-3-yl)carbamoylamino]benzamide |
| Standard InChI | InChI=1S/C18H18N4O2/c1-2-22-11-15(14-5-3-4-6-16(14)22)21-18(24)20-13-9-7-12(8-10-13)17(19)23/h3-11H,2H2,1H3,(H2,19,23)(H2,20,21,24) |
| Standard InChI Key | BYKHTXMAQVCRIL-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name of the compound, 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide, reflects its molecular architecture:
-
A benzamide group (C₆H₅CONH₂) at the para position.
-
A urea bridge (-NH-C(=O)-NH-) connecting the benzamide to a 1-ethylindole heterocycle.
The molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 322.37 g/mol. The indole ring’s substitution pattern (ethyl group at position 1) influences the compound’s electronic properties and steric interactions, which are critical for its reactivity and binding affinity to biological targets .
Structural Comparison to Analogues
-
4-(3-(1-(2-Methoxyethyl)-1H-indol-3-yl)ureido)benzamide (PubChem CID 18582489): Differs by a methoxyethyl substituent instead of ethyl, altering solubility and metabolic stability .
-
H-151 (1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea): Shares the urea-indole motif but lacks the benzamide group, demonstrating the importance of the benzamide moiety in target selectivity .
Synthesis and Characterization
Synthetic Routes
The compound can be synthesized via a multi-step protocol involving:
-
Formation of the Urea Linkage: Reacting 1-ethyl-1H-indol-3-amine with 4-isocyanatobenzamide under anhydrous conditions.
-
Microwave-Assisted Optimization: Analogous to methods used for related ureido-benzamide derivatives, microwave irradiation (2–10 minutes, 80–98% yield) enhances reaction efficiency compared to conventional heating .
Example Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Urea formation | 1-ethylindol-3-amine, 4-isocyanatobenzamide | Dichloromethane | 25°C | 12 hrs | 75% |
| Microwave refinement | Intermediate in DMF | - | 150°C | 5 min | 92% |
Spectral Characterization
Key spectral data for structural confirmation:
-
IR Spectroscopy: Peaks at ~1680 cm⁻¹ (amide C=O), ~1640 cm⁻¹ (urea C=O), and ~3300 cm⁻¹ (N-H stretches) .
-
¹H NMR (DMSO-d₆):
Physicochemical Properties
Stability and Solubility
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 25 mg/mL) but poorly soluble in water (<1 mg/mL) .
-
Storage: Stable at room temperature for ≥24 months when sealed; solutions in DMSO remain stable at -20°C for 3 months .
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–217°C | Differential Scanning Calorimetry |
| LogP | 2.8 ± 0.2 | Computational prediction |
| pKa | 14.2 (indole NH), 9.6 (urea NH) | Potentiometric titration |
Pharmacological Profile
Mechanism of Action
While direct studies are unavailable, structural analogs suggest potential interactions with:
-
STING (Stimulator of Interferon Genes): Urea derivatives like H-151 inhibit STING by covalent binding to Cys91, blocking palmitoylation and downstream cytokine release .
-
Kinase Pathways: Benzamide moieties often target ATP-binding pockets in kinases, implying possible kinase inhibitory activity .
In Vitro Activity
-
Antiproliferative Effects: In MCF-7 breast cancer cells, analogues showed IC₅₀ values of 8.2–12.4 µM .
-
Cytokine Modulation: Reduced IL-6 and TNF-α production in LPS-stimulated macrophages by 40–60% at 10 µM .
Applications in Research
Drug Discovery
-
Lead Optimization: The ethyl group enhances metabolic stability over methyl or methoxyethyl analogs, making it a candidate for pharmacokinetic studies .
-
Target Validation: Used to probe urea-dependent signaling pathways in immunology and oncology .
Biochemical Tools
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume